molecular formula C28H44Cl2N2O6S B12685874 Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate CAS No. 93857-69-3

Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate

Cat. No.: B12685874
CAS No.: 93857-69-3
M. Wt: 607.6 g/mol
InChI Key: GQDIVMMZRYJYGZ-UHFFFAOYSA-N
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Description

ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with chlorine and sulfonic acid groups. This compound is primarily used in research and industrial applications due to its distinct chemical behavior and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 3-oxoicosanoate in an alkaline medium. This step forms the azo linkage between the aromatic ring and the ester group.

    Sulfonation: The final step involves the sulfonation of the aromatic ring, introducing the sulfonic acid group to the compound.

Industrial Production Methods

In industrial settings, the production of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of amines.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in acidic or neutral conditions.

    Reduction: Sodium dithionite, zinc; in acidic conditions.

    Substitution: Hydroxide ions, amines; in basic or neutral conditions.

Major Products

    Oxidation: Formation of oxides and sulfonic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE can be compared with other azo compounds and sulfonated aromatic compounds:

    Similar Compounds: Examples include methyl orange, ethyl red, and sulfanilic acid.

    Uniqueness: The presence of both the azo group and the sulfonic acid group, along with the long aliphatic chain, makes this compound unique in its chemical behavior and applications.

Properties

CAS No.

93857-69-3

Molecular Formula

C28H44Cl2N2O6S

Molecular Weight

607.6 g/mol

IUPAC Name

3,5-dichloro-2-[(1-ethoxy-1,3-dioxoicosan-2-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C28H44Cl2N2O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(33)27(28(34)38-4-2)32-31-26-23(30)20-22(29)21-25(26)39(35,36)37/h20-21,27H,3-19H2,1-2H3,(H,35,36,37)

InChI Key

GQDIVMMZRYJYGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)N=NC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O

Origin of Product

United States

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